Cas no 2755723-89-6 (3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide)

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a specialized organic compound with notable properties. It exhibits a unique bromo and chloro substitution pattern in the phenyl ring, which influences its electronic and chemical behavior. The presence of hydroxyl, methoxy, and methyl groups enhances its reactivity and versatility in various synthetic reactions. This compound is suitable for applications in organic synthesis, providing opportunities for targeted modifications and functionalization.
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide structure
2755723-89-6 structure
商品名:3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
CAS番号:2755723-89-6
MF:C11H13BrClNO3
メガワット:322.58
CID:5081134

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 化学的及び物理的性質

名前と識別子

    • 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
    • インチ: 1S/C11H13BrClNO3/c1-14(17-2)11(16)6-10(15)8-4-3-7(12)5-9(8)13/h3-5,10,15H,6H2,1-2H3
    • InChIKey: UHHQOFOEACNYPJ-UHFFFAOYSA-N
    • ほほえんだ: C1(=CC(Cl)=C(C=C1)C(CC(N(OC)C)=O)O)Br

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB608668-1g
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide; .
2755723-89-6
1g
€182.50 2024-07-19
abcr
AB608668-5g
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide; .
2755723-89-6
5g
€518.30 2024-07-19
abcr
AB608668-25g
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide; .
2755723-89-6
25g
€1604.40 2024-07-19
abcr
AB608668-10g
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide; .
2755723-89-6
10g
€842.90 2024-07-19
Aaron
AR022LWC-250mg
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
2755723-89-6 95%
250mg
$500.00 2025-02-13
Aaron
AR022LWC-1g
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
2755723-89-6 95%
1g
$800.00 2025-02-13

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 関連文献

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamideに関する追加情報

Introduction to 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS No. 2755723-89-6)

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2755723-89-6, is characterized by its complex molecular structure, which includes a phenyl ring substituted with bromine and chlorine atoms, along with an amide functional group. The presence of these substituents makes it a promising candidate for further exploration in medicinal chemistry.

The< strong>N-methoxy-N-methylpropanamide moiety in the compound's name is particularly noteworthy, as it suggests potential biological activity. Amides are well-known for their role in various biological processes and have been widely utilized in the development of drugs due to their stability and bioavailability. The specific arrangement of atoms in this compound may contribute to its unique chemical properties, making it a valuable subject of study for researchers.

In recent years, there has been a growing interest in developing novel compounds that can interact with biological targets in innovative ways. The< strong>4-Bromo-2-chlorophenyl portion of the molecule is particularly intriguing from a chemical perspective. The combination of bromine and chlorine atoms on the phenyl ring can influence the compound's reactivity and binding affinity to biological targets. This makes it an attractive scaffold for designing new pharmaceuticals that could potentially address unmet medical needs.

Current research in the field of medicinal chemistry often focuses on modulating the activity of enzymes and receptors involved in disease pathways. The structure of 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide suggests that it may have interactions with such targets, although further studies are needed to confirm this hypothesis. The< strong>3-hydroxy group present in the molecule could also play a crucial role in its biological activity by influencing its solubility and metabolic stability.

The pharmaceutical industry has been increasingly leveraging computational methods to predict the potential activity of new compounds before conducting expensive wet-lab experiments. Tools such as molecular docking and virtual screening have become indispensable in this process. The unique structure of 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide makes it a suitable candidate for these computational studies, which could help identify its potential therapeutic applications.

One of the most exciting aspects of working with compounds like this is the possibility of discovering new mechanisms of action. Traditional drug development often relies on known biological pathways, but there is a need for drugs that can target novel pathways or exhibit unique properties. The< strong>CAS number 2755723-89-6 identifies this compound as a distinct entity, and its exploration could lead to breakthroughs in drug discovery.

The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. These techniques not only enhance the efficiency of synthesis but also allow for greater control over the stereochemistry of the product, which is crucial for biological activity.

In addition to its potential therapeutic applications, this compound may also serve as a valuable intermediate in the synthesis of more complex molecules. The availability of well-characterized building blocks like this one can significantly accelerate drug development pipelines. Researchers often use such intermediates to explore different structural modifications, which can lead to improved drug candidates.

The< strong>hydroxy group in particular has been shown to influence various pharmacokinetic properties, including solubility and metabolic clearance. By studying how this group interacts with other parts of the molecule, researchers can gain insights into how to optimize drug-like properties. This information is critical for designing compounds that will be effective and safe when used in clinical settings.

The growing emphasis on personalized medicine has also influenced the approach to drug discovery. Compounds like 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide may offer opportunities to develop targeted therapies tailored to individual patients' needs. Understanding how these compounds interact with specific biological targets at a molecular level can help tailor treatments to maximize efficacy while minimizing side effects.

In conclusion, 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS No. 2755723-89-6) represents a promising area of research within pharmaceutical chemistry. Its unique structure and potential biological activity make it an exciting candidate for further exploration. As research continues to advance, compounds like this one will play an increasingly important role in developing new treatments for various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2755723-89-6)3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
A1214331
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):307/499/951